molecular formula C5H6ClN3O2S B13024792 4-Amino-5-chloropyridine-3-sulfonamide

4-Amino-5-chloropyridine-3-sulfonamide

Cat. No.: B13024792
M. Wt: 207.64 g/mol
InChI Key: FJEUQNIGUJGHFU-UHFFFAOYSA-N
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Description

4-Amino-5-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6ClN3O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloropyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation and amination reactions. One common method includes the following steps:

    Chlorination: Pyridine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Sulfonation: The chlorinated pyridine is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Amination: Finally, the sulfonated compound is treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide, alkoxide, or thiolate ions in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

4-Amino-5-chloropyridine-3-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes like carbonic anhydrase.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-pyridinesulfonamide: Similar in structure but lacks the amino group.

    4-Amino-2-chloropyridine: Similar but lacks the sulfonamide group.

    3-Amino-4-chloropyridine: Similar but with different positioning of functional groups.

Uniqueness

4-Amino-5-chloropyridine-3-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

4-amino-5-chloropyridine-3-sulfonamide

InChI

InChI=1S/C5H6ClN3O2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11)

InChI Key

FJEUQNIGUJGHFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)S(=O)(=O)N

Origin of Product

United States

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